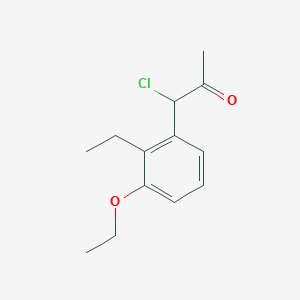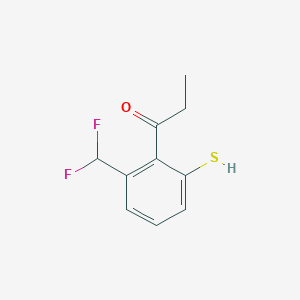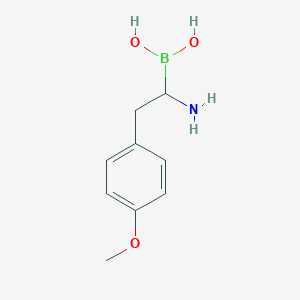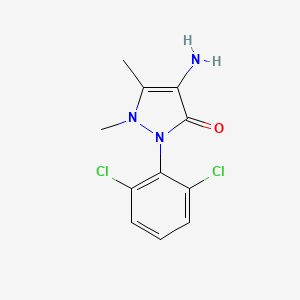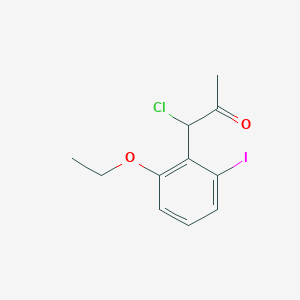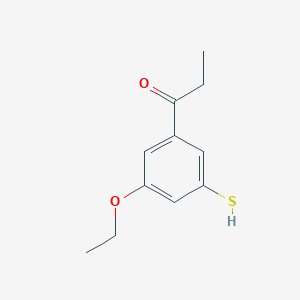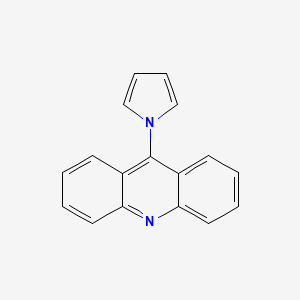
Acridine, 9-(1H-pyrrol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-(1H-pyrrol-1-yl)- is a heterocyclic compound that combines the acridine and pyrrole moieties. Acridine derivatives have been extensively studied due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties . The incorporation of a pyrrole ring into the acridine structure can potentially enhance these properties, making it a compound of significant interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(1H-pyrrol-1-yl)- typically involves the reaction of acridine derivatives with pyrrole under specific conditions. One common method includes the Ullmann reaction, where N-phenylanthranilic acid is reacted with a copper catalyst to form the acridine core .
Industrial Production Methods
Industrial production methods for acridine, 9-(1H-pyrrol-1-yl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
Acridine, 9-(1H-pyrrol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acridine or pyrrole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridine N-oxides, while reduction can yield dihydroacridine derivatives .
科学研究应用
Acridine, 9-(1H-pyrrol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antibacterial and antiviral properties.
Industry: Utilized in the development of dyes and fluorescent materials.
作用机制
The mechanism of action of acridine, 9-(1H-pyrrol-1-yl)- primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, leading to the inhibition of DNA replication and transcription . The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding during replication .
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine-based anticancer drug.
Uniqueness
Acridine, 9-(1H-pyrrol-1-yl)- is unique due to the presence of the pyrrole ring, which can enhance its biological activity and specificity. This structural modification can potentially improve its efficacy as an anticancer and antibacterial agent compared to other acridine derivatives .
属性
CAS 编号 |
60795-35-9 |
|---|---|
分子式 |
C17H12N2 |
分子量 |
244.29 g/mol |
IUPAC 名称 |
9-pyrrol-1-ylacridine |
InChI |
InChI=1S/C17H12N2/c1-3-9-15-13(7-1)17(19-11-5-6-12-19)14-8-2-4-10-16(14)18-15/h1-12H |
InChI 键 |
PZFMGSWNUMNYSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14062189.png)

